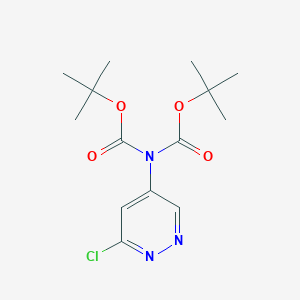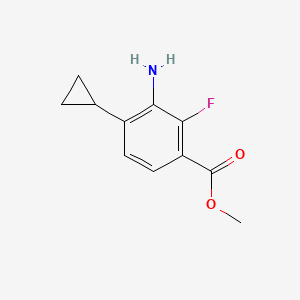
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine is a heterocyclic compound that features an azetidine ring, a sulfonyl group, and a brominated pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to a sulfonylation reaction with azetidine-1-sulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with various aryl or vinyl groups.
科学的研究の応用
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the azetidine ring provides rigidity to the molecule, enhancing its binding affinity. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: This compound also contains an azetidine ring and a sulfonyl group but differs in its aromatic core.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound features a sulfonamide group and a thiadiazole ring, showing different biological activities.
Uniqueness
3-(Azetidin-1-ylsulfonyl)-5-bromo-pyridin-2-amine is unique due to its combination of an azetidine ring, a sulfonyl group, and a brominated pyridine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
特性
分子式 |
C8H10BrN3O2S |
|---|---|
分子量 |
292.16 g/mol |
IUPAC名 |
3-(azetidin-1-ylsulfonyl)-5-bromopyridin-2-amine |
InChI |
InChI=1S/C8H10BrN3O2S/c9-6-4-7(8(10)11-5-6)15(13,14)12-2-1-3-12/h4-5H,1-3H2,(H2,10,11) |
InChIキー |
QFBAAHNKZNXXSM-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)



![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)



![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)


